Phenyl3,4-dimethylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(10-12(11)2)15(16)17-14-6-4-3-5-7-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFDTRZUIQEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Context of Phenyl 3,4 Dimethylbenzoate
Systematic IUPAC Naming Conventions for Phenyl 3,4-dimethylbenzoate (B1227856)
The systematic name for the chemical compound with the CAS Number 723256-69-7 is phenyl 3,4-dimethylbenzoate . a2bchem.com This name is derived following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for an ester is to first name the alkyl or aryl group that has replaced the hydrogen atom of the hydroxyl group of the parent carboxylic acid, followed by the name of the carboxylate group.
In this case, the "phenyl" part of the name indicates the presence of a phenyl group (C₆H₅) attached to the oxygen atom of the ester. The "3,4-dimethylbenzoate" part of the name specifies the carboxylate portion of the molecule. It is derived from 3,4-dimethylbenzoic acid, where the benzene (B151609) ring is substituted with two methyl groups at the third and fourth positions relative to the carboxyl group.
| Component | Description |
| Phenyl | The aryl group derived from phenol (B47542) that forms the ester with the carboxylic acid. |
| 3,4-dimethyl | Two methyl groups are attached to the benzene ring of the benzoate (B1203000) component at positions 3 and 4. |
| benzoate | The carboxylate anion derived from benzoic acid. |
Derivations and Related Chemical Entities within the Benzoate Class
Phenyl 3,4-dimethylbenzoate is a member of the large class of chemical compounds known as benzoates. Benzoates are esters or salts of benzoic acid. The general structure of a benzoate ester consists of a benzoyl group (C₆H₅CO) attached to an alkoxy or aryloxy group.
The benzoate class of compounds is extensive and includes a wide variety of derivatives with different substituents on the benzene ring and various alcohol-derived groups. These modifications influence the physical and chemical properties of the resulting esters. For instance, the presence of the two methyl groups in phenyl 3,4-dimethylbenzoate increases its lipophilicity compared to the simpler phenyl benzoate.
Other related chemical entities within the benzoate class include:
Phenyl benzoate : The simplest aryl benzoate, formed from benzoic acid and phenol.
Methyl 3,5-dimethylbenzoate (B1240308) : An isomer of phenyl 3,4-dimethylbenzoate where the ester is formed with methanol (B129727) instead of phenol, and the methyl groups are at different positions on the benzene ring.
3,4-Dimethylphenyl benzoate : An isomer of phenyl 3,4-dimethylbenzoate where the methyl groups are on the phenyl group originating from the phenol, and the benzoate is unsubstituted. nih.gov
The synthesis of these compounds often follows similar esterification procedures. A common method is the Schotten-Baumann reaction, which involves the reaction of an alcohol or phenol with an acyl chloride in the presence of a base. ijrpr.com For example, phenyl benzoate can be synthesized from phenol and benzoyl chloride using a sodium hydroxide (B78521) solution. ijrpr.com A similar approach can be assumed for the synthesis of phenyl 3,4-dimethylbenzoate, using 3,4-dimethylbenzoyl chloride and phenol. Another general method for ester formation is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
Structural Relationship to 3,4-Dimethylbenzoic Acid and 3,4-Dimethylphenol (B119073)
Phenyl 3,4-dimethylbenzoate is structurally derived from the condensation of two parent molecules: 3,4-dimethylbenzoic acid and phenol. The formation of the ester bond involves the removal of a water molecule from the carboxylic acid group of 3,4-dimethylbenzoic acid and the hydroxyl group of phenol.
3,4-Dimethylbenzoic Acid
This precursor is a white crystalline solid with the chemical formula C₉H₁₀O₂. nih.govcymitquimica.com It is an aromatic carboxylic acid with two methyl groups at the 3 and 4 positions of the benzene ring. nih.govnih.gov The presence of the carboxylic acid group makes it an acidic compound capable of undergoing esterification reactions. cymitquimica.com
Interactive Data Table: Properties of 3,4-Dimethylbenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 619-04-5 | nih.govlookchem.com |
| Molecular Formula | C₉H₁₀O₂ | nih.govcymitquimica.com |
| Molecular Weight | 150.17 g/mol | nih.gov |
| Appearance | White crystalline powder | nih.govlookchem.com |
| Melting Point | 162-166 °C | nih.gov |
| Solubility in Water | 0.129 mg/mL | nih.gov |
Phenol
Phenol is an aromatic organic compound with the molecular formula C₆H₅OH. It consists of a phenyl group bonded to a hydroxyl group. It is a white crystalline solid that is volatile. While phenol itself is a precursor to phenyl 3,4-dimethylbenzoate, it is important to distinguish this from 3,4-dimethylphenol.
3,4-Dimethylphenol
3,4-Dimethylphenol, also known as 3,4-xylenol, is a phenol substituted with two methyl groups at the 3 and 4 positions. nih.gov Its chemical formula is C₈H₁₀O. nih.gov This compound is an isomer of other dimethylphenols and is used in various chemical syntheses. It is important to note that 3,4-dimethylphenol is the precursor to the isomeric compound 3,4-dimethylphenyl benzoate, not phenyl 3,4-dimethylbenzoate. nih.gov
Interactive Data Table: Properties of 3,4-Dimethylphenol
| Property | Value | Reference(s) |
| CAS Number | 95-65-8 | youtube.com |
| Molecular Formula | C₈H₁₀O | nih.gov |
| Molecular Weight | 122.16 g/mol | nih.gov |
| Appearance | Colorless to light tan crystalline powder or solid | nih.govyoutube.com |
| Melting Point | 62.5 °C | youtube.com |
| Boiling Point | 227 °C | |
| Water Solubility | Slightly soluble | youtube.com |
The structural and chemical properties of phenyl 3,4-dimethylbenzoate are a direct consequence of the combination of these two fundamental building blocks.
Synthetic Methodologies for Phenyl 3,4 Dimethylbenzoate
Esterification Reactions Involving 3,4-Dimethylphenol (B119073) and Benzoyl Chloride
The most direct route to phenyl 3,4-dimethylbenzoate (B1227856) involves the esterification of 3,4-dimethylphenol with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed under basic conditions to facilitate the formation of the more nucleophilic phenoxide ion. The Schotten-Baumann reaction conditions are frequently employed for this type of transformation. wikipedia.orgbyjus.com
In this method, 3,4-dimethylphenol is treated with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521), or an organic base like pyridine. blogspot.com The base serves to deprotonate the phenol (B47542), increasing its nucleophilicity towards the electrophilic carbonyl carbon of benzoyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable ester product and a chloride salt. blogspot.com
The general reaction is as follows:
A typical laboratory procedure involves dissolving 3,4-dimethylphenol in a dilute sodium hydroxide solution and then adding benzoyl chloride portion-wise with vigorous shaking. google.com The reaction is often exothermic and may require cooling to control the temperature. The resulting solid phenyl 3,4-dimethylbenzoate can then be isolated by filtration and purified by recrystallization.
Factors such as the concentration of the base, reaction temperature, and stirring speed can significantly influence the reaction rate and yield. The use of a two-phase solvent system, consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether, can also be advantageous, as the base in the aqueous phase neutralizes the generated acid, while the reactants and product remain in the organic phase. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield |
| 3,4-Dimethylphenol | Benzoyl Chloride | NaOH (aq) | Water/Dichloromethane | 0-25°C | 15-30 min | Good to Excellent |
| 3,4-Dimethylphenol | Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp. | Several hours | Good |
Alternative Synthetic Routes to Phenyl 3,4-dimethylbenzoate Analogs
While direct esterification is common, several alternative strategies can be employed for the synthesis of phenyl 3,4-dimethylbenzoate and its derivatives. These methods offer flexibility in starting materials and can sometimes provide advantages in terms of reaction conditions or substrate scope.
Fischer Esterification Approaches for Benzoate (B1203000) Derivatives
Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgnumberanalytics.com While typically used with alcohols, this method can also be applied to phenols to yield phenyl esters. wikipedia.org To synthesize phenyl 3,4-dimethylbenzoate via this route, 3,4-dimethylbenzoic acid would be heated with phenol in the presence of an acid catalyst.
The reaction is reversible, and to drive the equilibrium towards the product, it is common to either use an excess of one reactant or remove the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.com
| Carboxylic Acid | Phenol | Catalyst | Conditions | Yield |
| 3,4-Dimethylbenzoic Acid | Phenol | H₂SO₄ | Reflux, removal of water | Moderate to Good |
| Benzoic Acid | 3,4-Dimethylphenol | p-Toluenesulfonic acid | Reflux, excess phenol | Moderate to Good |
Strategies for Introducing the 3,4-Dimethylbenzoate Moiety
The 3,4-dimethylbenzoate functional group can be introduced onto a phenolic substrate through various methods. One common approach involves the use of 3,4-dimethylbenzoyl chloride, as detailed in section 2.1. Another strategy is to use 3,4-dimethylbenzoic acid in conjunction with a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification between a carboxylic acid and a phenol under milder conditions than Fischer esterification. biosynth.com
Furthermore, the synthesis of more complex molecules containing the 3,4-dimethylbenzoate moiety often involves a final esterification step where a precursor alcohol or phenol is reacted with 3,4-dimethylbenzoic acid or its acid chloride. evitachem.com
Palladium-Catalyzed Cross-Coupling Reactions of Esters
Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods can be applied to the synthesis of aryl benzoates. christuniversity.in One such strategy involves the coupling of aryl halides with carboxylic acids in the presence of a palladium catalyst and an oxidant. christuniversity.in For instance, the synthesis of a phenyl benzoate could be achieved by coupling a phenyl halide with a benzoic acid.
Another approach involves the carbonylative coupling of aryl halides with phenols using chloroform (B151607) as a carbon monoxide source in the presence of a palladium catalyst. organic-chemistry.org These methods offer an alternative to traditional esterification and can be tolerant of a wide range of functional groups.
| Aryl Halide | Carboxylic Acid/Phenol | Catalyst System | Conditions | Product |
| Iodobenzene | 3,4-Dimethylbenzoic Acid | Pd catalyst, oxidant | - | Phenyl 3,4-dimethylbenzoate |
| 3,4-Dimethyliodobenzene | Benzoic Acid | Pd catalyst, oxidant | - | Phenyl 3,4-dimethylbenzoate |
| Aryl Halide | Phenol | Pd catalyst, CHCl₃, base | - | Aryl Benzoate |
Optimization of Reaction Conditions and Yields in Phenyl 3,4-dimethylbenzoate Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of phenyl 3,4-dimethylbenzoate. For the Schotten-Baumann reaction, factors such as the choice and concentration of the base, the solvent system, temperature, and reaction time play a significant role. The use of phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) chloride, in a biphasic system (e.g., aqueous NaOH and dichloromethane) has been shown to be highly efficient for the O-acylation of phenols, often leading to excellent yields in very short reaction times at low temperatures. ingentaconnect.com
For Fischer esterification, the key to high yields is the effective removal of water to shift the equilibrium towards the products. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. The choice of a suitable acid catalyst and its concentration is also a critical parameter to optimize. mdpi.com
Microwave-assisted synthesis has also emerged as a powerful tool for optimizing esterification reactions. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov
A study on the esterification of substituted phenols showed that the reaction temperature is a key parameter to optimize, with 120°C being ideal for solvent-free and catalyst-free esterification using acetic anhydride. jetir.org While this specific example uses an anhydride, the principle of optimizing temperature is broadly applicable.
The following table summarizes some optimization parameters for related esterification reactions:
| Reaction Type | Key Optimization Parameters | Typical Conditions | Expected Outcome |
| Schotten-Baumann | Base concentration, Phase-transfer catalyst, Temperature | 10% aq. NaOH, TBAC, 0°C | High yield, short reaction time |
| Fischer Esterification | Water removal, Catalyst concentration, Reactant ratio | Dean-Stark trap, H₂SO₄ (catalytic), Excess alcohol/phenol | High conversion |
| Microwave-Assisted | Irradiation time, Temperature | - | Reduced reaction time, improved yield |
Advanced Spectroscopic and Structural Characterization of Phenyl 3,4 Dimethylbenzoate
Vibrational Spectroscopy Analysis (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations of Phenyl 3,4-dimethylbenzoate (B1227856). The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key vibrational modes for esters and aromatic compounds are well-established. For Phenyl 3,4-dimethylbenzoate, the most prominent feature in the IR spectrum is the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The exact position is influenced by the electronic effects of the phenyl and dimethylphenyl groups. The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below this value. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, along with ring stretching vibrations, contribute to the complex fingerprint region of the spectrum below 1600 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations, particularly the ring breathing modes, often produce strong signals in the Raman spectrum. renishaw.com The symmetric vibrations of the molecule are generally more intense in the Raman spectrum compared to the IR spectrum.
Table 1: Expected Vibrational Modes for Phenyl 3,4-dimethylbenzoate
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium |
| Aliphatic C-H Stretch (CH₃) | 3000-2850 | Medium | Medium |
| Carbonyl (C=O) Stretch | 1740-1720 | Strong | Medium to Weak |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Strong |
| C-O Stretch (Ester) | 1300-1100 | Strong | Medium |
Note: This table is based on general spectroscopic principles for esters and aromatic compounds.
Correlation of Vibrational Modes with Molecular Conformation
The vibrational frequencies of Phenyl 3,4-dimethylbenzoate are sensitive to its molecular conformation. The molecule possesses rotational freedom around the C-O single bonds of the ester group, leading to different possible spatial arrangements of the phenyl and 3,4-dimethylphenyl rings relative to the carbonyl group. The planarity between the phenyl ring and the carbonyl group can be influenced by steric hindrance and electronic effects, which in turn affects the C=O stretching frequency. A more planar conformation would favor conjugation, potentially lowering the C=O stretching frequency. researchgate.net
Furthermore, the rotational position of the 3,4-dimethylphenyl group can influence the vibrational coupling between the modes of the two aromatic rings. The analysis of the fingerprint region in both IR and Raman spectra, where complex bending and skeletal vibrations occur, can provide clues about the predominant conformation in the solid state or in solution. americanpharmaceuticalreview.com
Analysis of Hydrogen Bonding Interactions via IR Spectroscopy
As an ester, Phenyl 3,4-dimethylbenzoate lacks the traditional hydrogen bond donor groups like -OH or -NH. Consequently, it does not form strong, classical hydrogen bonds. However, the potential for weak hydrogen bonding interactions of the C-H···O type exists. researchgate.net In such interactions, an aromatic or aliphatic C-H bond can act as a weak hydrogen bond donor, with the carbonyl oxygen or the ester ether oxygen acting as the acceptor.
These weak interactions can influence the molecular packing in the solid state and can cause subtle shifts in the vibrational frequencies. nih.govnih.gov For instance, the involvement of the carbonyl oxygen in a C-H···O bond could lead to a slight lowering of the C=O stretching frequency in the IR spectrum. Similarly, the frequencies of the C-H stretching and bending modes involved in such interactions might also be perturbed. Distinguishing these subtle shifts from other conformational and electronic effects requires high-resolution spectra and often computational modeling support. researchgate.net The carbonyl group of an ester is frequently involved in C-H···O hydrogen bonding where the C-H group can be part of an aromatic ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of Phenyl 3,4-dimethylbenzoate, providing detailed information about the hydrogen and carbon atomic environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of Phenyl 3,4-dimethylbenzoate displays distinct signals corresponding to the aromatic protons of the two rings and the protons of the two methyl groups. Current time information in Chatham County, US. The protons on the benzoate (B1203000) ring portion are typically found further downfield due to the deshielding effect of the carbonyl group. The protons on the phenyl ring attached to the ester oxygen also appear in the aromatic region. The two methyl groups on the 3,4-dimethylphenyl moiety are expected to show sharp singlet signals in the aliphatic region of the spectrum.
A detailed analysis of the spectrum reveals the following assignments: The signals at δ 7.96 (s, 1H) and 7.93 (d, J = 7.8 Hz, 1H) correspond to the protons on the 3,4-dimethylbenzoyl ring. The multiplet at δ 7.43-7.39 (m, 2H) and the complex signal at δ 7.27-7.19 (c, 4H) are assigned to the protons of the phenyl group and the remaining proton of the dimethylbenzoyl ring. The two methyl groups give rise to two distinct singlets at δ 2.334 and δ 2.328. Current time information in Chatham County, US.
Table 2: ¹H NMR Chemical Shift Data for Phenyl 3,4-dimethylbenzoate
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Aromatic H (dimethylbenzoyl) | 7.96 | s | - | Current time information in Chatham County, US. |
| Aromatic H (dimethylbenzoyl) | 7.93 | d | 7.8 | Current time information in Chatham County, US. |
| Aromatic H (phenyl) | 7.43-7.39 | m | - | Current time information in Chatham County, US. |
| Aromatic H (phenyl & dimethylbenzoyl) | 7.27-7.19 | c | - | Current time information in Chatham County, US. |
| Methyl H (CH₃) | 2.334 | s | - | Current time information in Chatham County, US. |
| Methyl H (CH₃) | 2.328 | s | - | Current time information in Chatham County, US. |
Solvent: CDCl₃, Frequency: 400 MHz
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For Phenyl 3,4-dimethylbenzoate, signals are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The carbonyl carbon is characteristically found at the most downfield position.
The reported ¹³C NMR data confirms these expectations. The carbonyl carbon resonates at δ 165.5 ppm. The aromatic carbons appear in the range of δ 121.9 to 151.2 ppm, with the carbon attached to the ester oxygen (C-O) of the phenyl ring appearing at δ 151.2 ppm. The carbons of the dimethyl-substituted ring show signals at δ 143.2, 137.1, 131.2, 130.0, and 127.2 ppm. The carbons of the phenyl ring are observed at δ 129.5, 125.8, and 121.9 ppm. The two methyl carbons are found upfield at δ 20.2 and 19.8 ppm. Current time information in Chatham County, US.
Table 3: ¹³C NMR Chemical Shift Data for Phenyl 3,4-dimethylbenzoate
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of Phenyl 3,4-dimethylbenzoate and offers insights into its structure through analysis of its fragmentation pattern upon ionization. The molecular weight of Phenyl 3,4-dimethylbenzoate (C₁₅H₁₄O₂) is 226.27 g/mol . nih.gov
Upon electron ionization, the molecule forms a molecular ion ([M]⁺) at m/z 226. The fragmentation of this molecular ion is characteristic of aromatic esters. A common fragmentation pathway involves the cleavage of the ester bond. The most abundant fragment ion (base peak) observed in the GC-MS analysis of Phenyl 3,4-dimethylbenzoate is at m/z 105. nih.gov This peak corresponds to the formation of the benzoyl cation ([C₆H₅CO]⁺), which is a common and stable fragment for benzoate esters.
Another significant fragmentation pathway involves the cleavage of the C-O bond to generate the 3,4-dimethylphenoxy radical and the benzoyl cation, or alternatively, cleavage to form the 3,4-dimethylphenoxide cation. However, the most prominent fragments arise from the benzoyl portion. The fragment at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), formed by the loss of a CO molecule from the benzoyl cation. nih.gov The ion at m/z 51 is a common fragment derived from the further breakdown of the phenyl cation. nih.gov
Table 4: Major Fragment Ions in the Mass Spectrum of Phenyl 3,4-dimethylbenzoate
| m/z | Proposed Fragment Ion | Formula | Significance | Reference |
|---|---|---|---|---|
| 226 | Molecular Ion | [C₁₅H₁₄O₂]⁺ | Confirms molecular weight | nih.gov |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | Base Peak | nih.gov |
| 77 | Phenyl cation | [C₆H₅]⁺ | From loss of CO from benzoyl cation | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. etamu.edu The GC works to separate the volatile and thermally stable compounds in a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. etamu.edu
In the context of analyzing benzoate derivatives, GC-MS is a crucial technique. For instance, it has been used to determine the presence of various photoinitiators, including benzoate derivatives like 2-ethylhexyl-4-dimethylaminobenzoate, in beverages. nih.gov The process typically involves injecting a sample dissolved in a solvent into the GC, where it is vaporized and carried by an inert gas through a column. etamu.edu The separation occurs based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase within the column. etamu.edu The separated compounds then enter the mass spectrometer, where they are fragmented and detected. etamu.edu
The utility of GC-MS extends to the quantification of potentially toxic ingredients in consumer products. A study on hair dyes utilized GC-MS with in situ chemical derivatization to quantify 26 oxidative hair dye ingredients, addressing challenges related to their chemical instability. mdpi.com This highlights the adaptability of GC-MS for complex matrices and reactive analytes. The method often involves specific temperature programs for the GC oven and the use of selective ion monitoring (SIM) mode in the MS to enhance sensitivity and selectivity for target analytes. nih.govmdpi.com
While specific GC-MS studies exclusively on Phenyl 3,4-dimethylbenzoate are not detailed in the provided search results, the general applicability and methodology of GC-MS for similar aromatic esters are well-established. The technique would be suitable for identifying and quantifying Phenyl 3,4-dimethylbenzoate in various samples, with the resulting mass spectrum providing a unique fragmentation pattern that serves as a chemical fingerprint.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comnumberanalytics.com By directing X-rays at a single crystal and analyzing the resulting diffraction pattern, researchers can deduce the atomic structure, including bond lengths, bond angles, and intermolecular interactions. anton-paar.commit.edu
The crystal structure of Phenyl 3,4-dimethylbenzoate has been determined by single-crystal X-ray analysis. nih.gov The compound crystallizes in the triclinic space group P-1. nih.gov The crystallographic data provides fundamental insights into the molecule's conformation and packing in the solid state.
Crystal Data for Phenyl 3,4-dimethylbenzoate:
| Parameter | Value |
| Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0293 (4) |
| b (Å) | 7.8506 (3) |
| c (Å) | 13.1163 (9) |
| α (°) | 88.592 (4) |
| β (°) | 77.020 (5) |
| γ (°) | 77.680 (4) |
| Volume (ų) | 590.87 (6) |
| Z | 2 |
Table generated from data in nih.gov
Analysis of Dihedral Angles and Torsional Twists
The central ester group (C-O-C=O) is not coplanar with either of the aromatic rings. It is twisted away from the dimethyl-substituted benzene (B151609) ring by 60.10 (4)° and from the phenyl ring by 8.67 (9)°. nih.gov This twisting, or torsional strain, arises from the tendency to minimize repulsive interactions between electron clouds in adjacent bonds. youtube.com These specific dihedral and torsion angles define the low-energy conformation of the molecule in the crystalline state.
Intermolecular Interactions and Crystal Packing Motifs (e.g., C—H⋯O Hydrogen Bonds)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the crystal structure of Phenyl 3,4-dimethylbenzoate, the molecules are linked by weak C—H⋯O hydrogen bonds. nih.gov These interactions, while weaker than conventional hydrogen bonds, play a crucial role in stabilizing the crystal structure. mdpi.commsu.edu
Specifically, a C—H group from one molecule acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule, forming chains with a C(6) graph-set motif that run along the mdpi.com direction. nih.gov The geometry of this interaction is defined by the distance and angle between the donor and acceptor atoms. nih.gov
Hydrogen Bond Geometry for Phenyl 3,4-dimethylbenzoate:
| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| C2—H2⋯O1ⁱ | 0.95 | 2.55 | 3.449 (2) | 158 |
Table compiled from data in nih.gov. Symmetry code: (i) x-1, y, z.
These C—H⋯O interactions are a common feature in the crystal structures of many organic molecules, including other benzoate derivatives, where they contribute to the formation of various supramolecular assemblies such as strands and layers. iucr.orgresearchgate.net
Comparison with Related Benzoate Crystal Structures
Comparing the crystal structure of Phenyl 3,4-dimethylbenzoate with related compounds provides valuable insights into the effects of substituent placement on molecular conformation and crystal packing.
For instance, the dihedral angle of 52.39 (4)° in Phenyl 3,4-dimethylbenzoate is notably different from that observed in 2,3-dimethylphenyl benzoate (87.36 (6)°) and 2,4-dimethylphenyl benzoate (80.25 (5)°). nih.gov This demonstrates that the position of the methyl groups on the phenyl ring significantly influences the torsional twist between the aromatic rings.
In methyl 3,5-dimethylbenzoate (B1240308), the molecules are linked by C—H⋯O=C bonds to form strands, which are then arranged into layers. iucr.orgiucr.org The linkage between layers is facilitated by C—H⋯π interactions. iucr.org This contrasts with the chain motif observed in Phenyl 3,4-dimethylbenzoate. The presence of different or additional functional groups, as in 3,5-bis(bromomethyl)phenyl acetate, can introduce other types of intermolecular interactions, such as Br⋯Br contacts, leading to more complex two-dimensional aggregates. iucr.org
This comparative analysis underscores how subtle changes in molecular structure can lead to significant differences in the resulting supramolecular architecture.
Chemical Reactivity and Reaction Mechanisms of Phenyl 3,4 Dimethylbenzoate
Investigation of Electrophilic Aromatic Substitution on Phenyl and Dimethylbenzoate Rings
The structure of Phenyl 3,4-dimethylbenzoate (B1227856) features two aromatic rings susceptible to electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution are governed by different substituents.
The dimethylbenzoate ring contains two electron-donating methyl groups and the electron-withdrawing ester carbonyl group.
Methyl groups (-CH₃): These are activating groups that donate electron density through an inductive effect, making the ring more nucleophilic. wikipedia.org They direct incoming electrophiles to the ortho and para positions relative to themselves. savemyexams.com
Ester group (-COOR): This group is deactivating because the carbonyl group withdraws electron density from the ring, making it less reactive towards electrophiles. numberanalytics.com Deactivating groups, with the exception of halogens, are generally meta directors. wikipedia.orgorganicchemistrytutor.com
The interplay of these effects determines the ultimate position of substitution. The dimethylbenzoate ring is generally less reactive than the phenyl ring due to the strong deactivating nature of the directly attached carbonyl. On the dimethylbenzoate ring, the two activating methyl groups will direct an incoming electrophile to the positions ortho and para to them (positions 2, 5, and 6). The deactivating ester group directs to the meta positions (positions 2 and 6). Therefore, substitution on this ring is most likely to occur at the 2- and 6-positions, which are activated by a methyl group and meta to the ester. The phenyl ring, activated by the oxygen, will preferentially undergo substitution at the ortho and para positions.
Table 1: Directing Effects of Substituents in Phenyl 3,4-dimethylbenzoate for Electrophilic Aromatic Substitution
| Ring | Substituent | Type | Directing Effect |
|---|---|---|---|
| Phenyl Ring | -O-CO-Ar | Activating | Ortho, Para aakash.ac.in |
| Dimethylbenzoate Ring | -CH₃ (at C3) | Activating | Ortho, Para savemyexams.com |
| -CH₃ (at C4) | Activating | Ortho, Para savemyexams.com | |
| -C(=O)O-Ph | Deactivating | Meta wikipedia.orgorganicchemistrytutor.com |
Hydrolysis and Transesterification Pathways of the Ester Linkage
The ester linkage in Phenyl 3,4-dimethylbenzoate is a key reactive site, susceptible to both hydrolysis and transesterification.
Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol, which can be catalyzed by either acid or base. bartleby.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. bartleby.com The mechanism is typically a nucleophilic acyl substitution (BAc2), where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. For phenyl esters, both products, 3,4-dimethylbenzoic acid and phenol (B47542), are acidic. bartleby.com The rate of hydrolysis is influenced by substituents on both aromatic rings. Electron-withdrawing groups on the benzoate (B1203000) ring increase the electrophilicity of the carbonyl carbon, accelerating the reaction, while electron-donating groups, like the two methyl groups present, decrease the rate. numberanalytics.comlibretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible process. bartleby.com The mechanism typically begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.org Studies on substituted benzoate esters show that electron-releasing groups on the benzoate ring increase the rate of hydrolysis under certain acidic conditions, suggesting an AAc1 mechanism, while electron-withdrawing groups favor an AAc2 mechanism. cdnsciencepub.com The presence of an ortho-amino group on benzoate esters has been shown to catalyze hydrolysis intramolecularly, leading to a 50-100 fold rate enhancement compared to the para-substituted equivalent. acs.org
Transesterification: Transesterification involves the exchange of the phenoxy group (-OPh) with another alkoxy group (-OR) from an alcohol. atamanchemicals.com This reaction can be catalyzed by acids or bases. rsc.org For instance, reacting Phenyl 3,4-dimethylbenzoate with an alcohol in the presence of an acid catalyst would lead to the formation of a new ester and phenol. libretexts.org The use of a large excess of the reacting alcohol is often necessary to drive the equilibrium toward the products. libretexts.org Recent studies have also explored the use of earth-abundant metal catalysts, such as potassium carbonate, for the transesterification of aryl esters with phenols. rsc.orgscispace.com
Oxidative Transformations of the Methyl Groups on the Dimethylbenzoate Moiety
The two methyl groups on the benzoate ring are susceptible to oxidation, particularly given their position on the aromatic ring (benzylic position). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups attached to an aromatic ring to carboxylic acid groups, provided the benzylic carbon has at least one hydrogen atom. masterorganicchemistry.com
In the case of Phenyl 3,4-dimethylbenzoate, treatment with hot, alkaline potassium permanganate, followed by acidification, would be expected to oxidize both methyl groups. This would transform the 3,4-dimethylbenzoate moiety into a 1,2,4-benzenetricarboxylic acid moiety. For example, the oxidation of p-xylene (B151628) (1,4-dimethylbenzene) with excess KMnO₄ yields terephthalic acid (1,4-benzenedicarboxylic acid). quora.com The rest of the molecule, including the ester linkage and the phenyl ring, could also be susceptible to oxidation under such harsh conditions, potentially leading to cleavage of the molecule.
Fries Rearrangement Mechanisms of Phenyl Benzoate Derivatives
The Fries rearrangement is a reaction of a phenolic ester, like Phenyl 3,4-dimethylbenzoate, to form a hydroxy aryl ketone, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). wikipedia.orgtestbook.com The reaction involves the migration of the acyl group (the 3,4-dimethylbenzoyl group) from the phenolic oxygen to the ortho or para position of the phenyl ring. byjus.com
The widely accepted mechanism proceeds through the following steps:
The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. wikipedia.orgbyjus.com
This coordination polarizes the ester C-O bond, leading to its cleavage and the formation of a free acylium carbocation (the 3,4-dimethylbenzoyl cation) and an aluminum phenoxide complex. wikipedia.orglscollege.ac.in
The acylium ion then attacks the activated phenyl ring in a classic electrophilic aromatic substitution. byjus.com
The regioselectivity of the reaction is highly dependent on the reaction conditions. wikipedia.org
Table 2: Conditions Affecting Selectivity in the Fries Rearrangement
| Condition | Favored Product | Rationale |
|---|---|---|
| Low Temperature | Para-hydroxybenzophenone | Kinetic control wikipedia.orgbyjus.com |
| High Temperature | Ortho-hydroxybenzophenone | Thermodynamic control; the ortho product forms a more stable bidentate chelate with the aluminum catalyst. wikipedia.org |
| Non-polar Solvents | Ortho-hydroxybenzophenone | Favors the intramolecular character of the ortho-substitution. wikipedia.orglscollege.ac.in |
| Polar Solvents | Para-hydroxybenzophenone | Increased solvent polarity favors the para product. wikipedia.orglscollege.ac.in |
A variation of this reaction is the Photo-Fries rearrangement , which occurs upon irradiation with UV light without a catalyst. aakash.ac.inwikipedia.org This reaction proceeds via a free-radical mechanism, where the ester C-O bond undergoes homolytic cleavage to form a phenoxy radical and an acyl radical within a "solvent cage". asianpubs.orgresearchgate.net These radicals can then recombine at the ortho or para positions to yield the corresponding hydroxy ketones. asianpubs.orgunipv.it
Catalytic Reactions Involving Phenyl 3,4-dimethylbenzoate or its Derivatives
The benzoate moiety of the molecule can play a significant role in various catalytic processes, either as a substrate component or as a ligand.
Copper-Catalyzed Oxidative Dehydrogenative Carboxylation
While Phenyl 3,4-dimethylbenzoate itself is an ester, its parent acid, 3,4-dimethylbenzoic acid, is a relevant substrate for copper-catalyzed oxidative dehydrogenative carboxylation (ODC). This reaction typically involves the coupling of unactivated alkanes with carboxylic acids to form allylic esters. nih.govacs.org
The mechanism involves a copper catalyst, an oxidant, and the benzoic acid derivative. nih.gov Spectroscopic studies have shown that the resting state of the catalyst is a Cu(II)-benzoate complex. nih.govescholarship.org The reaction proceeds through a radical pathway where a C-H bond of an alkane is cleaved, generating an alkyl radical. This radical can then react with the Cu(II)-benzoate complex. nih.gov The electronic properties of the benzoate ligand are crucial; benzoates with more electron-rich aryl groups react faster with the alkyl radical than those with electron-poor groups. acs.orgnih.gov This highlights that the 3,4-dimethylbenzoate group, with its electron-donating methyl groups, would be a reactive component in such a catalytic cycle.
Computational and Theoretical Studies of Phenyl 3,4 Dimethylbenzoate
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is particularly effective for predicting molecular geometries by finding the lowest energy conformation of a molecule. arxiv.orgscm.com For Phenyl 3,4-dimethylbenzoate (B1227856), DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine its optimized three-dimensional structure. rsc.orginpressco.com This process involves minimizing the total energy of the molecule with respect to the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Representative Parameters for Molecular Geometry Optimization
| Parameter | Description | Typical Method | Significance |
|---|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-31G) | Influences molecular stability and reactivity. |
| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (e.g., B3LYP/6-31G) | Determines the overall shape of the molecule. |
| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | DFT (e.g., B3LYP/6-31G*) | Describes the conformation and rotational freedom around bonds. |
Quantum Chemical Calculations of Electronic Structure and Excited States
Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule and its behavior upon electronic excitation. These calculations provide insights into the molecule's reactivity, spectroscopic properties, and photophysical processes. rsc.orgnih.gov
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. malayajournal.orgiqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.orgchalcogen.ro
A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more chemically reactive. nih.gov For Phenyl 3,4-dimethylbenzoate, the analysis of its HOMO and LUMO can reveal the distribution of electron density and predict regions susceptible to electrophilic or nucleophilic attack. malayajournal.org For example, in related benzoate (B1203000) systems, the HOMO is often localized on one part of the molecule (e.g., the dimethylaminobenzene moiety), while the LUMO is concentrated on another (e.g., the phenyl benzoate unit), indicating a potential for charge transfer upon excitation. rsc.org
Table 2: HOMO-LUMO Energy Gap and Related Properties
| Parameter | Description | Typical Value Range | Implication |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -4.65 to -7.87 eV | Indicates electron-donating ability. Higher energy means a better donor. iqce.jpstuba.sk |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.20 to -5.41 eV | Indicates electron-accepting ability. Lower energy means a better acceptor. iqce.jpstuba.sk |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | 0.90 to 3.86 eV | Smaller gap indicates higher reactivity and lower stability. stuba.sk |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. researchgate.net It allows for the prediction of absorption spectra by determining the vertical transition energies and oscillator strengths of electronic transitions. rsc.orgacs.org For Phenyl 3,4-dimethylbenzoate, TD-DFT calculations can identify the orbitals involved in dominant electronic transitions, providing a theoretical basis for interpreting experimental UV-visible spectra. rsc.org
These calculations are often performed on the optimized ground-state geometry and can include solvent effects to better match experimental conditions. rsc.orgacs.org The results from TD-DFT can reveal the nature of the excited states, such as whether they are locally excited (LE) or have charge-transfer (CT) character. researchgate.net
Intramolecular Charge Transfer (ICT) Investigations
Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. rsc.orgresearchgate.net Molecules exhibiting ICT often show interesting photophysical properties, such as dual fluorescence. researchgate.netacs.org In the context of Phenyl 3,4-dimethylbenzoate, computational studies can investigate the possibility of ICT by analyzing the electronic structure of the excited states.
Calculations can map the potential energy surfaces of the excited states to identify minima corresponding to different conformations, such as twisted intramolecular charge transfer (TICT) states. acs.orgacs.org These studies often involve analyzing how the charge distribution changes upon excitation and how this is affected by the molecular geometry and the surrounding solvent. rsc.orgresearchgate.net For instance, in similar benzoate derivatives, the dimethylamino group can act as an electron donor and the benzoate moiety as an acceptor. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unair.ac.idnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule. nih.gov For Phenyl 3,4-dimethylbenzoate, MD simulations can explore the different conformations the molecule can adopt at a given temperature and pressure, which is particularly useful for understanding its behavior in solution or in a biological environment. unair.ac.idnih.gov
These simulations can reveal the stability of different conformers and the energy barriers between them. mdpi.com The results of MD simulations can be used to understand how the molecule's shape fluctuates and how these fluctuations might influence its interactions with other molecules. frontiersin.org
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.dersc.org It represents the electrostatic force that a positive test charge would experience at various points around the molecule. uni-muenchen.de The MESP is typically visualized as a color-coded map on the molecule's electron density surface. malayajournal.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the electron density distribution in a molecule, offering insights into chemical bonding, orbital interactions, and the delocalization of charge. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into a set of localized, "Lewis-like" bonding orbitals (bonds and lone pairs) and a corresponding set of "non-Lewis" orbitals (antibonding and Rydberg orbitals). By examining the interactions between these localized orbitals, particularly the donor-acceptor interactions between filled Lewis-type NBOs and empty non-Lewis type NBOs, a quantitative picture of hyperconjugation and charge delocalization can be established. uni-muenchen.deresearchgate.net
In the case of Phenyl 3,4-dimethylbenzoate, NBO analysis would be expected to reveal several key hyperconjugative and charge delocalization interactions that contribute to its electronic structure and stability. These interactions primarily involve the delocalization of electron density from the lone pairs of the oxygen atoms in the ester group and from the π-system of the benzene (B151609) rings into adjacent antibonding orbitals.
Key Donor-Acceptor Interactions in Phenyl 3,4-dimethylbenzoate
Based on studies of structurally related benzoate esters and substituted benzenes, the most significant donor-acceptor interactions in Phenyl 3,4-dimethylbenzoate are anticipated to be:
Intramolecular charge transfer from oxygen lone pairs: The lone pair orbitals (n) on the carbonyl oxygen and the ester oxygen are significant electron donors. Delocalization of these lone pairs into the antibonding π* orbitals of the adjacent carbonyl group (C=O) and the aromatic ring is expected to be a major stabilizing factor. For instance, in related benzoate derivatives, the interaction between an oxygen lone pair and the π*(C=O) orbital is a prominent feature. iau.irnih.gov
Hyperconjugation from methyl groups: The C-H and C-C σ bonds of the two methyl groups on the 3,4-dimethylphenyl ring can act as electron donors, delocalizing electron density into the antibonding π* orbitals of the aromatic ring. This type of hyperconjugation is a well-established phenomenon in substituted benzenes.
The following tables provide a hypothetical but representative summary of the likely significant donor-acceptor interactions and their corresponding stabilization energies (E(2)) for Phenyl 3,4-dimethylbenzoate, as would be determined by an NBO analysis. These values are based on findings for analogous compounds in the literature. researchgate.netijstr.orgmdpi.com
Table 1: Predicted Major Intramolecular Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies (E(2)) in Phenyl 3,4-dimethylbenzoate
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(O-carbonyl) | π(C=O) | ~40-60 | Lone Pair -> Antibond |
| n(O-ester) | π(C-O ester) | ~20-35 | Lone Pair -> Antibond |
| π(C=C) phenyl | π(C=C) phenyl | ~15-25 | Pi Bond -> Pi Antibond |
| π(C=C) dimethylphenyl | π(C=C) dimethylphenyl | ~15-25 | Pi Bond -> Pi Antibond |
| n(O-ester) | π(C=C) phenyl | ~5-10 | Lone Pair -> Pi Antibond |
| σ(C-H) methyl | π(C=C) dimethylphenyl | ~2-5 | Sigma Bond -> Pi Antibond |
| σ(C-C) methyl-ring | π*(C=C) dimethylphenyl | ~2-5 | Sigma Bond -> Pi Antibond |
This table presents illustrative data based on computational studies of structurally similar molecules. The actual values for Phenyl 3,4-dimethylbenzoate would require specific DFT and NBO calculations.
Applications in Advanced Materials Science
Development of Liquid Crystalline Materials with Phenyl Benzoate (B1203000) Cores
The rigid, rod-like structure of the phenyl benzoate core is a fundamental building block for many thermotropic liquid crystals. mdpi.com These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal, making them essential for technologies like liquid crystal displays (LCDs). ncats.io The specific substitution pattern on the phenyl rings, such as the dimethyl groups in Phenyl 3,4-dimethylbenzoate (B1227856), allows for the fine-tuning of mesomorphic properties, including the temperature range of the liquid crystal phase and its stability. mdpi.com
Furthermore, studies on binary mixtures of liquid crystals containing substituted phenyl benzoates have demonstrated that variations in the size, polarity, and position of substituents can induce different liquid crystalline phases, such as nematic and smectic phases. mdpi.com The compatibility of phenyl benzoate-based liquid crystals with other materials is a significant advantage, enhancing the performance of display devices, particularly at low temperatures. ncats.io
A specific example includes the synthesis of ferroelectric liquid crystalline materials incorporating a 3,5-dimethylbenzoate (B1240308) moiety, which demonstrates the direct use of dimethyl-substituted phenyl benzoates in creating advanced liquid crystals with specific electro-optical properties. tandfonline.com
Table 1: Examples of Phenyl Benzoate Derivatives in Liquid Crystal Applications
| Compound Type | Application | Key Finding |
|---|---|---|
| 5-Phenyl-pyrimidine benzoate core | de Vries smectic liquid crystals | The carbosilane backbone in these chiral mesogens strongly influences the de Vries properties, reducing layer shrinkage. aps.org |
| 4-((2- or 3-) substituted phenyl imino methyl) phenyl-4”-alkoxy benzoates | Binary liquid crystal mixtures | The polarity, size, and position of lateral groups influence the stability of nematic and smectic A phases. mdpi.com |
| 4-(2-n-Alkoxy-Propionyloxy) Biphenyl-4′-n-Alkoxy-3,5-Dimethylbenzoate | Ferroelectric liquid crystals | Synthesis of new materials with one or two lactate (B86563) groups attached to the molecular core, exhibiting various mesophases including ferroelectric SmC*. tandfonline.com |
Monomer in Polymer Synthesis with Specific Material Properties
Phenyl benzoate and its derivatives, including Phenyl 3,4-dimethylbenzoate, serve as important monomers in the synthesis of polymers with tailored properties. Their incorporation into a polymer backbone can impart desirable characteristics such as thermal stability, solubility, and specific optical or mechanical properties. researchgate.netchemicalbook.com
A notable example is the use of 2-(2',5'-dimethylphenyl)-1,4-dimethyl benzoate in the synthesis of a novel poly[2-(2',5'-dimethylphenyl)-1,4-phenylenevinylene] (PDMPPV). koreascience.kr This polymer was designed with a bulky dimethylphenyl substituent to create steric hindrance along the polymer backbone. koreascience.kr The resulting polymer exhibited good solubility in common organic solvents and high thermal stability. koreascience.kr Such properties are crucial for the solution-based processing of materials used in organic light-emitting diodes (OLEDs) and other electronic devices. koreascience.kr
Table 2: Properties of Poly[2-(2',5'-dimethylphenyl)-1,4-phenylenevinylene] (PDMPPV)
| Property | Value | Significance |
|---|---|---|
| Number Average Molecular Weight (Mn) | 31,000 g/mol | Indicates the formation of a high molecular weight polymer. koreascience.kr |
| Weight Average Molecular Weight (Mw) | 74,000 g/mol | Relates to the distribution of polymer chain lengths. koreascience.kr |
| Polydispersity Index (PDI) | 2.4 | A measure of the breadth of the molecular weight distribution. koreascience.kr |
| Maximum UV-Vis Absorption (Film) | 415 nm | Determines the color and light-harvesting properties of the material. koreascience.kr |
Phenyl benzoate is also a key reagent in the synthesis of soluble polyimides. chemicalbook.com The use of such monomers allows for the creation of high-performance polymers that combine the excellent thermal and chemical resistance of polyimides with improved processability.
Precursors for Functional Coatings and Resins (e.g., Photoinitiator Components)
In the formulation of functional coatings and resins, derivatives of benzoic acid esters are used as precursors, particularly as components in photoinitiator systems for UV-curable materials. polymeradd.co.thgoogle.com.pg While Phenyl 3,4-dimethylbenzoate itself is not commonly cited as a direct photoinitiator, closely related structures such as ethyl-4-dimethylaminobenzoate (EDAB) and 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB) are widely used as highly efficient co-initiators or amine synergists. researchgate.netnih.govigmresins.comnih.gov
These photoinitiator systems are essential for the rapid, room-temperature curing of coatings, inks, and adhesives upon exposure to UV light. nih.gov The process involves the generation of free radicals by the photoinitiator, which then initiate the polymerization of monomers and oligomers in the resin formulation. nih.gov Benzoate derivatives, when used as co-initiators, often work in tandem with a primary photoinitiator (like benzophenone (B1666685) or camphorquinone) to enhance the efficiency of the radical generation process. nih.govrsc.org
The properties of the final cured material, such as hardness and solvent resistance, are influenced by the type and concentration of the photoinitiator system used. nih.gov For example, in experimental dental resin composites, increasing the ratio of the amine co-initiator (EDMAB) was found to improve the degree of conversion and hardness of the polymer, although it could also lead to increased yellowing. nih.gov The use of phenyl benzoate as a component in UV-sensitive initiator systems can trigger polymerization when exposed to ultraviolet light. polymeradd.co.th Furthermore, phenyl benzoate is utilized in protective coatings to improve flexibility and adhesion, enhancing resistance to abrasion and temperature fluctuations. polymeradd.co.th
Table 3: Examples of Benzoate Ester Derivatives Used as Photoinitiator Components
| Compound | CAS Number | Role | Application |
|---|---|---|---|
| Ethyl-4-(dimethylamino)benzoate (EDB/EDMAB) | 10287-53-3 | Co-initiator / Amine Synergist | UV-curable inks, dental resin composites. researchgate.netnih.govigmresins.com |
| 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB) | 21245-02-3 | Co-initiator / Amine Synergist | UV-curable inks for food packaging. researchgate.netnih.gov |
These applications underscore the versatility of the phenyl benzoate chemical scaffold in materials science, where precise molecular design leads to materials with highly specific and advanced functionalities.
Future Research Directions and Unexplored Avenues
Investigation of Novel Derivatizations and Substituent Effects on Reactivity
The reactivity of phenyl benzoates is significantly influenced by the nature and position of substituents on both the phenyl and benzoate (B1203000) rings. In Phenyl 3,4-dimethylbenzoate (B1227856), the two methyl groups on the benzoyl moiety are electron-donating, which is expected to influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates.
Future research could systematically explore the synthesis of a library of Phenyl 3,4-dimethylbenzoate derivatives. This would involve introducing a variety of substituents (both electron-donating and electron-withdrawing) onto the phenyl ring. The reactivity of these new derivatives could then be studied in various reactions, such as nucleophilic acyl substitution.
Table 1: Proposed Phenyl 3,4-dimethylbenzoate Derivatives for Reactivity Studies
| Substituent (X) on Phenyl Ring | Predicted Effect on Reactivity (Nucleophilic Acyl Substitution) |
| -NO2 (nitro) | Increased reactivity |
| -CN (cyano) | Increased reactivity |
| -Cl (chloro) | Slightly increased reactivity |
| -H (unsubstituted) | Baseline reactivity |
| -CH3 (methyl) | Decreased reactivity |
| -OCH3 (methoxy) | Decreased reactivity |
Detailed kinetic studies on the hydrolysis of these derivatives would provide valuable data for understanding the electronic effects transmitted through the ester linkage. Such studies have been performed on other substituted phenyl benzoates and have revealed that electron-withdrawing groups on the phenyl ring enhance the rate of hydrolysis, while electron-donating groups have the opposite effect. A similar trend is anticipated for derivatives of Phenyl 3,4-dimethylbenzoate.
Furthermore, the investigation of ortho-substituent effects on the phenyl ring of Phenyl 3,4-dimethylbenzoate would be a valuable area of research. Ortho-substituents can introduce steric hindrance in addition to electronic effects, leading to complex reactivity patterns that are not always predictable by simple electronic considerations alone.
Advanced Analytical Techniques for Trace Analysis in Complex Matrices
The detection and quantification of Phenyl 3,4-dimethylbenzoate and its potential degradation products in environmental or biological samples would require the development of sensitive and selective analytical methods. Given its aromatic nature and relatively low polarity, a combination of chromatographic separation and mass spectrometric detection would be the most suitable approach.
Future research should focus on optimizing methods such as:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be well-suited for the analysis of the relatively volatile Phenyl 3,4-dimethylbenzoate. Method development would involve optimizing the temperature program, carrier gas flow rate, and mass spectrometer parameters for maximum sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses where derivatization is not desirable, reversed-phase HPLC with a suitable mobile phase could be employed. Coupling this to a mass spectrometer would provide the necessary selectivity for identification and quantification in complex matrices.
For trace analysis, pre-concentration steps are often necessary. Techniques such as solid-phase extraction (SPE) and microwave-assisted extraction (MAE) could be investigated for their efficiency in extracting Phenyl 3,4-dimethylbenzoate from various sample types, such as water or soil. The development of such methods is crucial for assessing the potential environmental fate and impact of this compound.
Exploration of Phenyl 3,4-dimethylbenzoate in Sustainable Chemical Processes
The principles of green and sustainable chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. unep.orgallen.innih.govsaicm.org Phenyl 3,4-dimethylbenzoate could serve as a platform molecule in the development of more sustainable chemical processes.
Future research could explore:
Catalytic Synthesis: Developing catalytic methods for the synthesis of Phenyl 3,4-dimethylbenzoate and its derivatives would be a significant advancement over classical stoichiometric reactions, which often generate more waste. mlsu.ac.in This could involve the use of solid acid catalysts or enzyme-catalyzed esterification.
Use as a Renewable Feedstock: Investigating the synthesis of Phenyl 3,4-dimethylbenzoate from biomass-derived starting materials would align with the goal of using renewable feedstocks. google.com For example, 3,4-dimethylbenzoic acid could potentially be derived from lignocellulosic biomass through microbial or catalytic transformations.
Biodegradability Studies: Assessing the biodegradability of Phenyl 3,4-dimethylbenzoate and its derivatives is essential for understanding their environmental persistence. Research in this area would involve studying their degradation by various microorganisms under different environmental conditions.
Computational Predictions of Novel Chemical Transformations and Applications
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to study Phenyl 3,4-dimethylbenzoate. tandfonline.comfrontiersin.org
Future computational research could focus on:
Reaction Mechanism Elucidation: Theoretical calculations can be used to model the transition states and reaction pathways of various transformations involving Phenyl 3,4-dimethylbenzoate. This can provide insights into the substituent effects observed experimentally and help in the design of more efficient synthetic routes.
Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data such as NMR chemical shifts and vibrational frequencies. researchgate.net These predictions can aid in the characterization of new derivatives of Phenyl 3,4-dimethylbenzoate.
Virtual Screening for New Applications: By calculating key molecular descriptors, it may be possible to predict potential biological activities or material properties of Phenyl 3,4-dimethylbenzoate and its derivatives. This could guide the synthesis and testing of these compounds for specific applications, such as in medicinal chemistry or materials science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Phenyl 3,4-dimethylbenzoate with high purity?
- Methodological Answer : The esterification of 3,4-dimethylbenzoic acid with phenol derivatives under acidic or coupling-agent conditions is a common approach. For example, using phosphoryl chloride (POCl₃) as a catalyst in anhydrous solvents (e.g., dichloromethane) at 60–80°C can yield esters with >95% purity, as observed in analogous benzoate syntheses . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve high-performance liquid chromatography (HPLC)-verified purity .
Q. How can researchers characterize Phenyl 3,4-dimethylbenzoate structurally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and substituent positions. Key signals include aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm). Infrared (IR) spectroscopy can validate the ester carbonyl stretch (~1740 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) should confirm the molecular ion peak (e.g., m/z 256 for C₁₅H₁₄O₂) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products in Phenyl 3,4-dimethylbenzoate synthesis?
- Methodological Answer : Systematic variation of catalysts (e.g., POCl₃ vs. DCC/DMAP), solvents (polar aprotic vs. non-polar), and stoichiometry can reduce side reactions. For instance, kinetic studies using in-situ FTIR or HPLC monitoring can identify optimal temperature and reagent ratios. A recent study on analogous phenyl benzoates reported a 15% yield increase by switching from toluene to dichloromethane due to improved solubility of intermediates .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies between experimental and Density Functional Theory (DFT)-predicted NMR shifts may arise from solvation effects or conformational flexibility. Researchers should:
- Cross-validate with 2D NMR (COSY, HSQC) to assign peaks unambiguously.
- Perform solvent-correction in computational models (e.g., using the PCM solvent model in Gaussian).
- Compare with crystallographic data (if available) to resolve structural ambiguities .
Q. What computational methods are suitable for predicting the physicochemical properties of Phenyl 3,4-dimethylbenzoate?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) can estimate dipole moments, electrostatic potential surfaces, and logP values. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) predict solubility and aggregation behavior. For example, MD trajectories of similar esters revealed hydrophobic clustering in aqueous environments, aligning with experimental solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
